molecular formula C10H21NO3 B14559373 N-(2-Hydroxyethyl)-2-propan-2-ylvaline CAS No. 61703-29-5

N-(2-Hydroxyethyl)-2-propan-2-ylvaline

Cat. No.: B14559373
CAS No.: 61703-29-5
M. Wt: 203.28 g/mol
InChI Key: BWAZCKDNYGGHMU-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-propan-2-ylvaline is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a propan-2-yl group attached to the valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-propan-2-ylvaline typically involves the reaction of valine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of valine attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-propan-2-ylvaline can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is N-(2-Oxoethyl)-2-propan-2-ylvaline.

    Reduction: The major product is the original this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-propan-2-ylvaline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be incorporated into peptides and proteins to study their structure and function.

    Industry: It can be used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-propan-2-ylvaline involves its incorporation into peptides and proteins, where it can influence their structure and function. The hydroxyethyl group can participate in hydrogen bonding, while the propan-2-yl group can affect the hydrophobic interactions within the protein. These interactions can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)glycine
  • N-(2-Hydroxyethyl)alanine
  • N-(2-Hydroxyethyl)leucine

Uniqueness

N-(2-Hydroxyethyl)-2-propan-2-ylvaline is unique due to the presence of both a hydroxyethyl group and a propan-2-yl group, which confer distinct chemical and physical properties. These functional groups allow for specific interactions with other molecules, making it a versatile compound in various applications.

Properties

CAS No.

61703-29-5

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-3-methyl-2-propan-2-ylbutanoic acid

InChI

InChI=1S/C10H21NO3/c1-7(2)10(8(3)4,9(13)14)11-5-6-12/h7-8,11-12H,5-6H2,1-4H3,(H,13,14)

InChI Key

BWAZCKDNYGGHMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(=O)O)NCCO

Origin of Product

United States

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